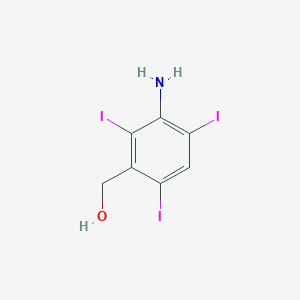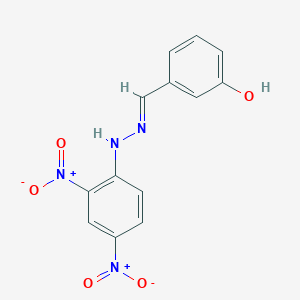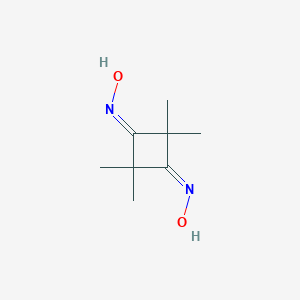
2,2,4,4-Tetramethylcyclobutane-1,3-dione dioxime
Übersicht
Beschreibung
2,2,4,4-Tetramethylcyclobutane-1,3-dione is an organic compound with the formula (CH3)4C4O2. It is a diketone of cyclobutane, bearing four methyl groups . This compound is used as a precursor to diverse industrial products .
Synthesis Analysis
2,2,4,4-Tetramethylcyclobutane-1,3-dione is the head-to-tail dimer of dimethyl ketene. It arises spontaneously when dimethylketene is produced by dehydrohalogenation of isobutyryl chloride with triethylamine . In the presence of aluminium trichloride, 2,2,4,4-tetramethylcyclobutane-1,3-dione isomerizes to the lactone dimethylketene dimer . The dinitrone derivatives of 2,2,4,4-tetramethylcyclobutane-1,3-dione were synthesized by peroxyacid oxidation of the corresponding di-imines .Molecular Structure Analysis
The molecular structure of 2,2,4,4-Tetramethylcyclobutane-1,3-dione is based on structures generated from information available in databases . The compound is a diketone of cyclobutane, bearing four methyl groups .Chemical Reactions Analysis
In the presence of aluminium trichloride, 2,2,4,4-tetramethylcyclobutane-1,3-dione isomerizes to the lactone dimethylketene dimer . Hydrogenation of 2,2,4,4-tetramethylcyclobutane-1,3-dione gives 2,2,4,4-tetramethylcyclobutanediol, which is of interest in polymer chemistry .Physical And Chemical Properties Analysis
2,2,4,4-Tetramethylcyclobutane-1,3-dione is a white solid . It has a molar mass of 140.182 g·mol−1 and a melting point of 112–115 °C .Wissenschaftliche Forschungsanwendungen
Use in Food Contact Materials
The European Food Safety Authority (EFSA) has conducted a safety assessment of 2,2,4,4-tetramethylcyclobutane-1,3-diol, a related compound, for use in food contact materials . The substance is used as a monomer in the manufacture of polyesters . The final articles are intended to be used in contact with non-fatty foods for long time storage at room temperature or below and hot fill .
Use in Polymer Chemistry
Hydrogenation of 2,2,4,4-tetramethylcyclobutane-1,3-dione gives 2,2,4,4-tetramethylcyclobutanediol, which is of interest in polymer chemistry . This suggests that 2,2,4,4-Tetramethylcyclobutane-1,3-dione dioxime could also have potential applications in this field.
Use in Papermaking
Dimethylketene dimer, a precursor to various alkyl ketene dimers, is used in papermaking . Given the structural similarity, 2,2,4,4-Tetramethylcyclobutane-1,3-dione dioxime might also be used in similar applications.
Use in Life Science Research
Tetramethyl-1,3-cyclobutanedione is used as a chemical for life science research . Given the structural similarity, 2,2,4,4-Tetramethylcyclobutane-1,3-dione dioxime might also be used in similar applications.
Use as a Chemical Intermediate
Tetramethyl-1,3-cyclobutanedione is also used to make other chemicals, as well as a chemical and organic intermediate . This suggests that 2,2,4,4-Tetramethylcyclobutane-1,3-dione dioxime could also have potential applications in this field.
Safety and Hazards
Wirkmechanismus
Mode of Action
It is known that the compound is a diketone of cyclobutane, bearing four methyl groups . The interaction of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
It is known that in the presence of aluminium trichloride, 2,2,4,4-tetramethylcyclobutanedione isomerizes to the lactone dimethylketene dimer . This compound is a precursor to various alkyl ketene dimers, which are used in papermaking .
Action Environment
It is known that the compound is stable at room temperature but may decompose to produce harmful gases at high temperatures .
Eigenschaften
IUPAC Name |
N-(3-hydroxyimino-2,2,4,4-tetramethylcyclobutylidene)hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2/c1-7(2)5(9-11)8(3,4)6(7)10-12/h11-12H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVHSYOQZXWLFGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=NO)C(C1=NO)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201216898 | |
| Record name | 2,2,4,4-Tetramethyl-1,3-cyclobutanedione 1,3-dioxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201216898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,4,4-Tetramethylcyclobutane-1,3-dione dioxime | |
CAS RN |
1127-29-3 | |
| Record name | 2,2,4,4-Tetramethylcyclobutane-1,3-dione dioxime | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001127293 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC14431 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14431 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,2,4,4-Tetramethyl-1,3-cyclobutanedione 1,3-dioxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201216898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,4,4-tetramethylcyclobutane-1,3-dione dioxime | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.117 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,2,4,4-Tetramethyl-1,3-cyclobutanedioxime | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RV3DQ88PEB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



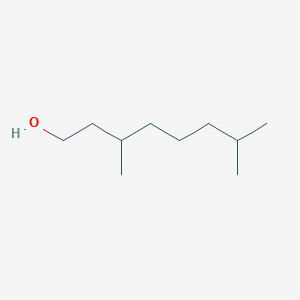

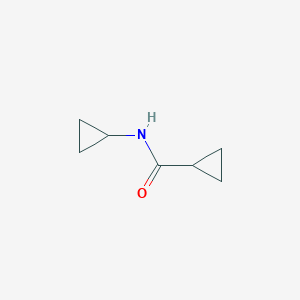
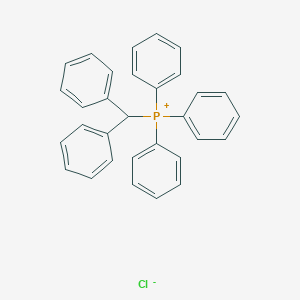
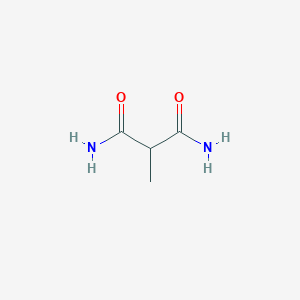
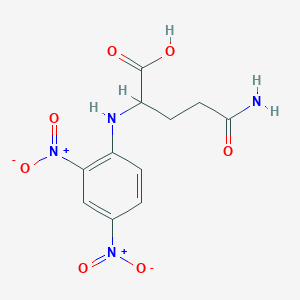
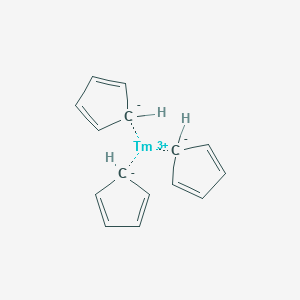

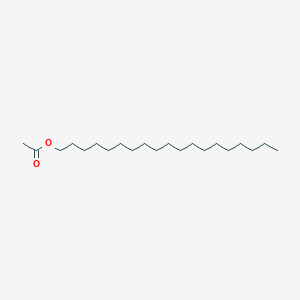
![2-[2-(Dimethylamino)ethoxy]aniline](/img/structure/B75457.png)


